molecular formula C15H13N3O3 B2660759 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937598-80-6

6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2660759
M. Wt: 283.287
InChI Key: OFUQPGYWBQOQJN-UHFFFAOYSA-N
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Description

The compound “6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine . The compound has a methoxyphenyl group at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazolo[3,4-b]pyridine core .


Synthesis Analysis

The synthesis of similar compounds involves a multistep process . A novel synthon, which is an intermediate compound used in the synthesis, is first synthesized. This is followed by a Friedlander condensation of the synthon with reactive methylenes to achieve tricyclic, tetracyclic, and pentacyclic N-heterocycles . Structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .


Molecular Structure Analysis

The molecular structure of the compound is characterized by a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . The pyrazole portion of the structure is electron-rich, while the pyridine portion is electron-deficient . This polarization allows for structural modifications at five positions: N(1), C(3), C(4), C(5), and C(6) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Friedlander condensation of a synthon with reactive methylenes . This reaction is catalyzed by trifluoracetic acid . Further structural modifications can be achieved through reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The synthesis process could also be optimized for better yield and efficiency . Additionally, the compound’s fluorescence properties could be further studied for potential applications in chemosensors .

properties

IUPAC Name

6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-18-14-12(8-16-18)11(15(19)20)7-13(17-14)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUQPGYWBQOQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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